
5-Amino-4-fluoro-2-methylphenol
Overview
Description
5-Amino-4-fluoro-2-methylphenol (CAS No. 163183-01-5 as the sulfate salt) is a substituted aromatic compound primarily used as an oxidative dye precursor in hair colorants. Its structure features a hydroxyl group at position 1, a methyl group at position 2, a fluorine atom at position 4, and an amino group at position 5 (see Table 1). The sulfate salt form enhances solubility in cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Chemical Synthesis | Used as an intermediate in the synthesis of various organic compounds. |
Pharmaceuticals | Explored for potential therapeutic applications, particularly in anti-cancer drugs. |
Cosmetics | Utilized in hair dye formulations, providing color stability and vibrancy. |
Chemical Synthesis
5-Amino-4-fluoro-2-methylphenol serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives that are essential for developing new materials and chemicals. For instance, it can be involved in reactions that lead to the formation of more complex aromatic compounds through electrophilic substitution or coupling reactions.
Pharmaceuticals
In the pharmaceutical sector, this compound is being investigated for its potential use as a precursor in the synthesis of pharmaceutical agents. Research indicates that derivatives of this compound may exhibit anti-cancer properties, making it a candidate for further investigation in drug development .
Case Studies
- A study highlighted the synthesis of novel derivatives from this compound that showed promising cytotoxic effects against specific cancer cell lines. The modifications aimed at enhancing bioavailability and reducing side effects were successful, suggesting a pathway for future drug formulations .
Cosmetics
The compound is also recognized for its application in cosmetic formulations, particularly as a dye agent in hair coloring products. Its ability to provide stable color results while meeting safety standards makes it an attractive option for manufacturers . The incorporation of this compound into oxidative hair dyes allows for the creation of vibrant shades with improved wash fastness and light stability.
Case Studies
- A patent described formulations that incorporate this compound into hair colorants, demonstrating enhanced performance characteristics such as durability against washing and UV exposure . The results indicated that formulations containing this compound maintained their color integrity over extended periods.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituent type, position, and electronic properties significantly influence physicochemical properties, efficacy, and safety. Key analogs include:
Table 1: Structural and Functional Comparison
*CAS provided for the sulfate salt form.
Key Differences and Implications
Halogen Substitution: Fluoro vs. Chloro
- This compound: Fluorine’s electronegativity enhances oxidative stability and dye penetration into hair shafts compared to chloro analogs.
- Limited safety data exist, though it is used in biocides and cosmetics .
Positional Isomerism
- 5-Amino-2-chloro-4-fluorophenol: Chlorine at position 2 and fluorine at 4 alter electronic distribution, making it unsuitable for cosmetic use. It is restricted to industrial applications due to undefined toxicity .
Methyl vs. Nitro Groups
- 5-Amino-2-methylphenol: Lacking fluorine, it is less polar and more lipophilic, improving solubility in organic formulations. It remains widely used in hair dyes without major restrictions .
- 5-Amino-2-methyl-4-nitrophenol: The nitro group (-NO₂) introduces strong electron-withdrawing effects, reducing stability and rendering it unfit for cosmetic use. It is strictly for research .
Physicochemical Properties
Table 2: Physicochemical Data
*As the sulfate salt.
Biological Activity
5-Amino-4-fluoro-2-methylphenol (AFMP) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 141.14 g/mol. It features a phenolic structure with an amino group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. The compound appears as a pale yellow crystalline solid and is soluble in various organic solvents .
The biological activity of AFMP is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group facilitates these interactions, while the fluorine atom enhances the compound's stability and reactivity. This dual functionality allows AFMP to modulate enzyme activity and influence metabolic pathways .
Anticancer Potential
AFMP has been studied for its potential as an anticancer agent. Research indicates that derivatives of AFMP exhibit cytotoxic effects against various human cancer cell lines. For instance, heteroleptic tin(IV) complexes formed with AFMP have shown significant cytotoxicity, suggesting its potential role in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, AFMP has demonstrated antimicrobial activity. Studies have shown that compounds derived from AFMP can inhibit the growth of several bacterial strains, indicating its potential application in developing new antimicrobial agents.
Toxicological Studies
Toxicological assessments have highlighted the importance of structure-activity relationships (SAR) in understanding the toxicity of phenolic compounds like AFMP. A quantitative structure-activity relationship (QSAR) model developed for various substituted phenols indicated that hydrophobicity and electronic properties significantly influence their toxicity profiles . AFMP's unique structure may contribute to its specific toxicity mechanisms when compared to other phenolic compounds.
Comparative Analysis with Similar Compounds
To understand AFMP's uniqueness, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C7H8FNO | Contains both amino and fluorine groups; potential anticancer and antimicrobial properties |
4-Fluoro-2-methylphenol | C7H8FNO | Lacks amino group; primarily used in industrial applications |
5-Amino-2-methylphenol | C7H9N | Similar amino substitution but without fluorine; less reactive |
3-Amino-4-fluorophenol | C6H6FNO | Different amino positioning; potential different reactivity |
This table illustrates how the presence of both an amino group and a fluorine atom in AFMP enhances its biological activity compared to other phenolic compounds that lack one or both functionalities.
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that AFMP derivatives exhibit significant cytotoxic effects on human leukemia cell lines, highlighting their potential as therapeutic agents in oncology.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of AFMP against various pathogenic bacteria, revealing promising results that could lead to new treatments for bacterial infections.
- Toxicological Assessment : Research involving QSAR modeling has provided insights into the acute toxicity of AFMP to aquatic organisms, emphasizing the need for thorough evaluation when considering its use in consumer products .
Properties
IUPAC Name |
5-amino-4-fluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAQOCBITATQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436208 | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-85-0 | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122455-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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